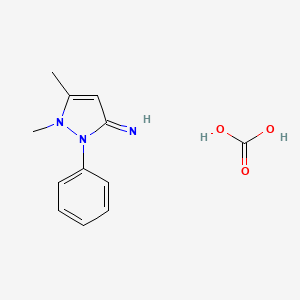
ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate, also known as EBP, is a compound that has been extensively studied in the field of medicinal chemistry. It is a member of the class of quinoline sulfonamide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth and viral replication. ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activation of several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In viral infections, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit viral replication and reduce the production of infectious viral particles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate is its potent anticancer and antiviral activity, which makes it a promising candidate for the development of new therapeutic agents. However, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate. One area of interest is the development of new formulations and delivery methods to improve the solubility and bioavailability of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate in vivo. Another area of interest is the identification of new targets and signaling pathways that are inhibited by ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate, which could lead to the development of new therapeutic agents with improved efficacy and specificity. Finally, further studies are needed to evaluate the safety and toxicity of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate in vivo, which will be critical for the development of new therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate involves a multi-step process, starting with the reaction of 8-hydroxyquinoline with piperidine, followed by the addition of benzyl chloride and sodium hydride to form the benzylated intermediate. This intermediate is then reacted with ethyl chloroformate and sodium hydroxide to form the final product, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has also been shown to have antiviral activity against several viruses, including influenza A and B viruses, and herpes simplex virus.
Propriétés
IUPAC Name |
ethyl 3-benzyl-1-quinolin-8-ylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-23(27)24(17-19-9-4-3-5-10-19)14-8-16-26(18-24)31(28,29)21-13-6-11-20-12-7-15-25-22(20)21/h3-7,9-13,15H,2,8,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNWCFRUULEIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)

![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)
![5-(2-furyl)-7-(trifluoromethyl)-2-[(2,4,6-trimethyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6118638.png)
![3-[1-(2-furylmethyl)-2-piperidinyl]pyridine hydrochloride](/img/structure/B6118653.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6118659.png)
![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)
![7-(3,4-difluorobenzyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6118678.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6118681.png)

![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)